REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]([N:6]=[C:7]([NH2:9])[NH2:8])=[NH:5])[CH3:3].Cl.[OH-].[Na+].[CH:13](=O)[CH3:14]>O.CO>[NH2:8][C:7]1[NH:6][C:4]([N:2]([CH3:3])[CH3:1])=[N:5][CH:13]([CH3:14])[N:9]=1 |f:0.1,2.3|
|
Name
|
two
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
662 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=N)N=C(N)N.Cl
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
226 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred with a magnetic bar at 750 rpm at room temperature with a water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then, the reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove the sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
EXTRACTION
|
Details
|
that was extracted with 1.2 L of hot ethanol
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the ethanol solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid, 520 g, yield is 84%
|
Reaction Time |
100 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(N=C(N1)N(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]([N:6]=[C:7]([NH2:9])[NH2:8])=[NH:5])[CH3:3].Cl.[OH-].[Na+].[CH:13](=O)[CH3:14]>O.CO>[NH2:8][C:7]1[NH:6][C:4]([N:2]([CH3:3])[CH3:1])=[N:5][CH:13]([CH3:14])[N:9]=1 |f:0.1,2.3|
|
Name
|
two
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
662 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=N)N=C(N)N.Cl
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
226 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred with a magnetic bar at 750 rpm at room temperature with a water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then, the reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove the sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
EXTRACTION
|
Details
|
that was extracted with 1.2 L of hot ethanol
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the ethanol solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid, 520 g, yield is 84%
|
Reaction Time |
100 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(N=C(N1)N(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |